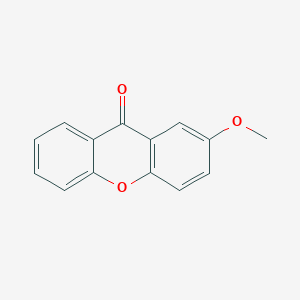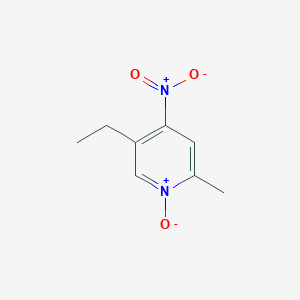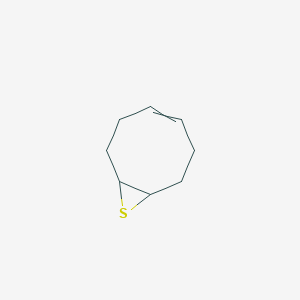
Cyclooctene, 5,6-episulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclooctene, 5,6-episulfide is a cyclic organic compound with the chemical formula C8H14S. It is a sulfur-containing compound that is widely used in scientific research. Cyclooctene, 5,6-episulfide is a versatile compound that has a variety of applications in the field of organic chemistry.
Mécanisme D'action
The mechanism of action of Cyclooctene, 5,6-episulfide is not well understood. It is believed that the compound acts as a nucleophile, attacking electrophilic centers in organic molecules. The sulfur atom in the compound is electron-rich, which makes it a good nucleophile. The compound can also act as a sulfur transfer agent, transferring sulfur atoms to other molecules.
Biochemical and Physiological Effects:
Cyclooctene, 5,6-episulfide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have antimicrobial activity against a variety of bacteria and fungi. The compound has also been shown to inhibit the growth of cancer cells in vitro, although its mechanism of action in this regard is not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclooctene, 5,6-episulfide is a valuable reagent in organic synthesis. It is relatively easy to synthesize and has a high yield. The compound is also stable and can be stored for long periods of time. However, the compound can be toxic and should be handled with care. It is also important to note that the compound has not been extensively studied for its toxicity or environmental impact.
Orientations Futures
There are many potential future directions for research on Cyclooctene, 5,6-episulfide. One area of interest is the development of new synthetic methods for the compound. Another area of interest is the study of the compound's mechanism of action in biological systems. Finally, there is potential for the development of new drugs based on the structure of Cyclooctene, 5,6-episulfide. These drugs could have applications in the treatment of bacterial and fungal infections, as well as cancer.
Méthodes De Synthèse
Cyclooctene, 5,6-episulfide can be synthesized by the reaction of cyclooctene with sulfur dichloride. The reaction takes place in the presence of a catalyst such as aluminum chloride. The yield of the reaction is typically high, and the product can be purified by distillation or column chromatography.
Applications De Recherche Scientifique
Cyclooctene, 5,6-episulfide is a valuable compound in scientific research. It is commonly used as a reagent in organic synthesis. It can be used to introduce a sulfide group into organic molecules, which can be useful for functionalizing molecules with biological activity. Cyclooctene, 5,6-episulfide has also been used in the synthesis of natural products such as alkaloids and terpenes.
Propriétés
Numéro CAS |
13785-73-4 |
|---|---|
Nom du produit |
Cyclooctene, 5,6-episulfide |
Formule moléculaire |
C8H12S |
Poids moléculaire |
140.25 g/mol |
Nom IUPAC |
9-thiabicyclo[6.1.0]non-4-ene |
InChI |
InChI=1S/C8H12S/c1-2-4-6-8-7(9-8)5-3-1/h1-2,7-8H,3-6H2 |
Clé InChI |
FWVKDFMTBJUULG-UHFFFAOYSA-N |
SMILES |
C1CC2C(S2)CCC=C1 |
SMILES canonique |
C1CC2C(S2)CCC=C1 |
Synonymes |
Cyclooctene, 5,6-episulfide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





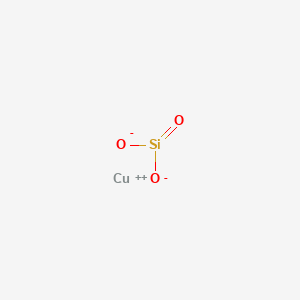
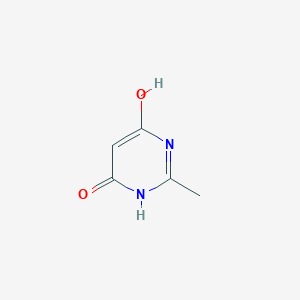
![Benzo[c]thiophen-1(3H)-one](/img/structure/B75792.png)
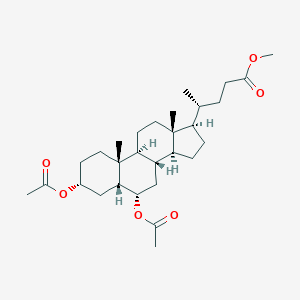
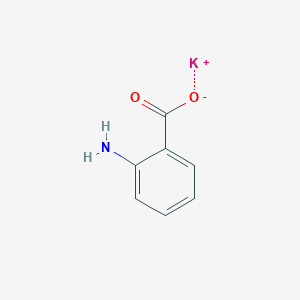
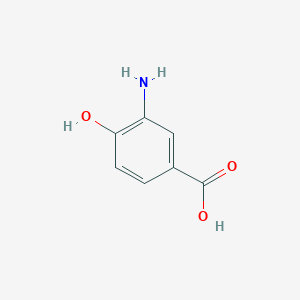
![Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-](/img/structure/B75804.png)
![(8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl) (E)-2-methylbut-2-enoate](/img/structure/B75805.png)
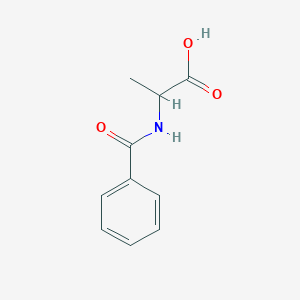
![8,9-dihydro-8-(1-hydroxy-1-methylethyl)-2H-furo[2,3-h]1-benzopyran-2-one](/img/structure/B75808.png)
